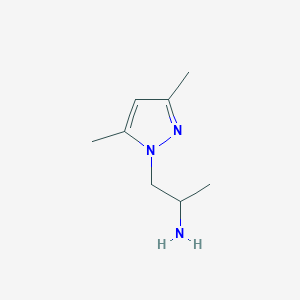
1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-amine
Übersicht
Beschreibung
“1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-amine” is a chemical compound with the molecular formula C8H15N3 . It is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings .
Molecular Structure Analysis
The molecular structure of “1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-amine” consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and a propan-2-amine side chain . The InChI string for this compound is “InChI=1S/C8H15N3/c1-6(9)5-11-8(3)4-7(2)10-11/h4,6H,5,9H2,1-3H3” and the canonical SMILES string is "CC1=CC(=NN1CC©N)C" .Chemical Reactions Analysis
While specific chemical reactions involving “1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-amine” are not available, pyrazole derivatives are known to participate in a variety of chemical reactions. For instance, they can undergo reactions with aryl isocyanates, arylisothiocyanates, or aryl sulfonyl chlorides .Physical And Chemical Properties Analysis
“1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-amine” has a molecular weight of 153.22 g/mol . It has a topological polar surface area of 43.8 Ų and a complexity of 127 . The compound has one hydrogen bond donor and two hydrogen bond acceptors .Wissenschaftliche Forschungsanwendungen
Antileishmanial and Antimalarial Applications
This compound has been studied for its potential in treating parasitic diseases. A molecular simulation study justified its potent in vitro antipromastigote activity, showing a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy . This suggests its potential as a therapeutic agent against leishmaniasis and malaria.
Antimicrobial Potential
Derivatives of this compound have shown good antimicrobial potential, making it a candidate for further research in the development of new antimicrobial agents . Its structure allows for the synthesis of various derivatives that can be tested against a range of microbial strains.
Biochemical Research
In biochemical research, this compound serves as a heterocyclic building block. It’s used in the synthesis of more complex molecules that can interact with biological systems in specific ways, aiding in the understanding of biochemical processes .
Pharmacological Research
The compound’s derivatives have been synthesized and evaluated for anti-tubercular potential against Mycobacterium tuberculosis . This highlights its significance in the development of new pharmacological treatments for tuberculosis.
Agricultural Chemistry
Pyrazole derivatives, including this compound, have applications in agro-chemical industries. They are investigated for their roles as potential pesticides or herbicides, contributing to the protection of crops from pests and diseases .
Material Science
In material science, the compound can be used to create novel materials with specific properties. For example, energetic materials with thermal robustness have been synthesized using nitrogen-rich pyrazole derivatives . This opens up possibilities for creating materials that can withstand extreme conditions.
Environmental Science
Research into the environmental impact of chemicals includes studying compounds like 1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-amine. Its derivatives could be used to develop environmentally friendly substances or to understand the behavior of similar compounds in ecological systems .
Proteomics Research
This compound is also used in proteomics research, where it may be involved in the study of protein interactions and functions. Its role as a building block can help in the synthesis of compounds that interact with proteins in specific ways, aiding in the discovery of new biological pathways .
Safety and Hazards
Wirkmechanismus
Target of Action
Similar compounds have been found to interact with various enzymes and receptors, influencing a range of biological activities .
Mode of Action
It’s known that such compounds can interact with their targets through various mechanisms, such as binding to active sites, inducing conformational changes, or modulating enzymatic activity .
Biochemical Pathways
Compounds with similar structures have been found to influence a variety of pathways, leading to diverse downstream effects .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, its distribution within the body, its metabolic transformation, and its eventual elimination .
Result of Action
Similar compounds have been found to exert a range of effects at the molecular and cellular levels, depending on their specific targets and modes of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-amine . These factors can include pH, temperature, presence of other molecules, and specific conditions within the cellular and extracellular environment .
Eigenschaften
IUPAC Name |
1-(3,5-dimethylpyrazol-1-yl)propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3/c1-6(9)5-11-8(3)4-7(2)10-11/h4,6H,5,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FODFRQFRJYJPSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(C)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60424349 | |
| Record name | 1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60424349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
936940-34-0 | |
| Record name | 1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60424349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-(6-(Benzoyloxy)benzo[b]thiophen-2-yl)phenyl benzoate](/img/structure/B1277470.png)



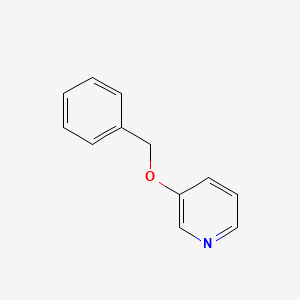
![5-Bromo-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B1277487.png)


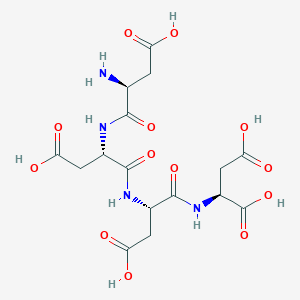
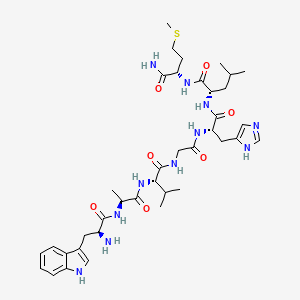
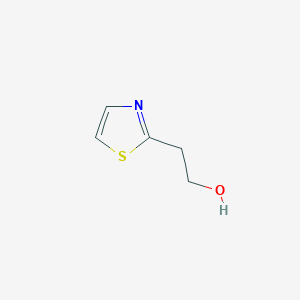
![2-(Aminomethyl)[1,1'-bi(cyclopropane)]-2-carboxylic acid](/img/structure/B1277497.png)